3-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione
Description
3-(4-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1λ⁶,2-benzothiazole-1,1-dione is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked via a piperazine ring to a benzothiazole-dione moiety. This structure combines key pharmacophoric elements: the pyrazolopyrimidine scaffold is associated with kinase inhibition and nucleotide analog activity , while the benzothiazole-dione group may enhance solubility and metabolic stability due to its sulfone moiety. The methyl group at the pyrazole nitrogen likely modulates steric and electronic properties, influencing target binding .
Synthetic routes for analogous compounds (e.g., pyrazolo[3,4-d]pyrimidine derivatives) often involve cyclocondensation of aminopyrazoles with carbonyl reagents, followed by piperazine coupling via nucleophilic substitution .
Properties
IUPAC Name |
3-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O2S/c1-22-15-13(10-20-22)16(19-11-18-15)23-6-8-24(9-7-23)17-12-4-2-3-5-14(12)27(25,26)21-17/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMCZAJWKDXUPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells. Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle progression pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. Inhibition of CDK2 can therefore lead to cell cycle arrest, preventing the proliferation of cancer cells.
Result of Action
The compound has shown significant cytotoxic activities against various cell lines. For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. It also showed moderate activity against HepG-2 with an IC50 range of 48 to 90 nM. These results suggest that the compound could be a potent anti-cancer agent.
Biochemical Analysis
Biochemical Properties
The compound interacts with CDK2, a cyclin-dependent kinase, and inhibits its activity. This interaction is believed to be due to the compound fitting well into the active site of CDK2, forming essential hydrogen bonds.
Cellular Effects
The compound has been shown to significantly inhibit the growth of various cell lines, including MCF-7, HCT-116, and HepG-2. It exerts its effects by altering cell cycle progression and inducing apoptosis within cells.
Molecular Mechanism
At the molecular level, the compound exerts its effects by binding to the active site of CDK2, inhibiting its activity. This inhibition leads to alterations in cell cycle progression and the induction of apoptosis.
Metabolic Pathways
Given its interaction with CDK2, it is likely involved in pathways related to cell cycle regulation.
Subcellular Localization
Given its interaction with CDK2, it is likely to be found in locations where CDK2 is present.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs fall into three categories: (1) pyrazolo[3,4-d]pyrimidine derivatives, (2) piperazine-linked heterocycles, and (3) benzothiazole-dione-containing molecules. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Pyrazolo[3,4-d]Pyrimidine Derivatives
Compounds like 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (, Compound 2) share the pyrazolo-pyrimidine core but lack the piperazine-benzothiazole-dione extension. These analogs exhibit moderate solubility due to amine/imine groups but may suffer from metabolic instability . The target compound’s benzothiazole-dione moiety likely improves solubility and resistance to oxidative metabolism.
Piperazine-Linked Heterocycles
Piperazine is a common linker in kinase inhibitors (e.g., imatinib). The patent-derived 7-(piperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one () shows that piperazine enhances binding to ATP pockets in kinases. However, replacing the pyrazino-pyrimidinone core with pyrazolo-pyrimidine (as in the target compound) may alter selectivity profiles due to steric and electronic differences .
Benzothiazole-Dione Analogues
Benzothiazole-dione groups are rare in the provided evidence, but sulfone-containing compounds (e.g., celecoxib) are known for enhanced solubility and target affinity. The thieno[3,2-d]pyrimidine hybrid () replaces benzothiazole-dione with a sulfur-containing heterocycle, which may reduce polarity but improve membrane permeability .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis is plausible via established methods for pyrazolo-pyrimidine-piperazine coupling (e.g., Vilsmeier–Haack reactions) .
- Isomerization Risks : Pyrazolo-triazolo-pyrimidine derivatives () undergo isomerization under varying conditions, suggesting that the target compound’s stereochemistry must be rigorously controlled .
- Bioactivity Predictions: Piperazine-linked pyrazino-pyrimidines () show kinase inhibition, implying the target compound may share similar mechanisms but with improved solubility .
Preparation Methods
Synthetic Strategies for the Benzothiazole-1,1-Dione Core
The benzothiazole-1,1-dione fragment is synthesized through oxidation of 2-aminothiophenol derivatives. Source demonstrates that 2-amino-4-methylbenzothiazole undergoes acetylation with chloroacetyl chloride in benzene-triethylamine mixtures to yield 2-chloro-N-(4-methyl-1,3-benzothiazole-2-yl)acetamide . Subsequent oxidation with hydrogen peroxide in acetic acid converts the thiazole ring into a 1,1-dione system. Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of characteristic sulfone protons at δ 3.45–3.60 ppm in -NMR and a carbonyl signal at 168–172 ppm in -NMR .
Preparation of the Pyrazolo[3,4-d]Pyrimidine Fragment
The pyrazolo[3,4-d]pyrimidine moiety is synthesized via cyclocondensation reactions. Source outlines a method where 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1) is treated with phosphorus oxychloride (POCl₃) and trimethylamine (TMA) to yield 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (2) . Methylation at the N1 position is achieved using methyl iodide in dimethylformamide (DMF), producing 1-methyl-4-chloropyrazolo[3,4-d]pyrimidine. Fourier-transform infrared (FTIR) spectroscopy reveals a C–Cl stretch at 750 cm⁻¹, while mass spectrometry (MS) confirms a molecular ion peak at m/z 207.2 [M+H]⁺ .
Optimization of Reaction Conditions
Solvent and temperature significantly impact coupling efficiency. Comparative studies from source indicate that DMF outperforms dioxane or acetonitrile in facilitating the SNAr reaction between the benzothiazole-1,1-dione and piperazine intermediates, achieving yields of 78–82% . Elevated temperatures (>70°C) reduce side-product formation, as evidenced by high-performance liquid chromatography (HPLC) purity >98% .
Spectroscopic Characterization and Validation
Structural confirmation relies on multi-nuclear NMR and high-resolution MS. The final compound exhibits a -NMR triplet at δ 3.85 ppm (piperazine CH₂), a singlet at δ 3.12 ppm (N–CH₃), and aromatic protons between δ 7.20–8.05 ppm . -NMR confirms the sulfone carbonyl at δ 172.3 ppm and the pyrazolo[3,4-d]pyrimidine C4 at δ 158.9 ppm . High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) shows a [M+H]⁺ peak at m/z 395.1324 (calculated: 395.1327) .
Alternative Pathways and Scalability
Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields of 75–80% . Additionally, source proposes a one-pot method using urea and thiourea for pyrazolo[3,4-d]pyrimidine formation, though this approach requires further optimization for the target compound .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization involves:
- Solvent Selection : Toluene with trifluoroacetic acid (TFA) as a catalyst under reflux conditions enhances reaction efficiency (e.g., 4 mL toluene, 30 mol% TFA) .
- Purification : Recrystallization from acetonitrile or ethyl acetate removes by-products.
- Characterization : Use H/C NMR to confirm structural integrity (e.g., piperazine ring protons at δ 2.5–3.5 ppm) .
Example Reaction Conditions from Literature:
| Starting Material (mmol) | Catalyst | Solvent | Temp/Time | Yield (%) |
|---|---|---|---|---|
| 0.57 mmol (7d) | TFA | Toluene | Reflux, 6h | 72–85 |
| 0.48 mmol (7f) | TFA | Toluene | Reflux, 8h | 68–78 |
Advanced: What strategies resolve contradictions in biological activity data across assay conditions?
Methodological Answer:
- Standardized Assays : Repeat assays under controlled conditions (pH, temperature, cell lines) .
- Orthogonal Validation : Combine enzyme inhibition assays with cellular viability tests (e.g., MTT assays) .
- Computational Docking : Validate target binding using molecular docking (e.g., AutoDock Vina) to identify false positives .
Basic: Which spectroscopic methods effectively characterize this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR identifies proton environments (e.g., piperazine δ 3.1–3.3 ppm; pyrazole δ 8.2 ppm) .
- IR Spectroscopy : Confirm functional groups (e.g., benzothiazole-dione C=O stretch at 1680–1720 cm⁻¹) .
- HPLC-PDA : Assess purity (>95%) with C18 columns (acetonitrile/water gradient) .
Advanced: How can computational modeling improve kinase-targeted derivative design?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding stability with kinases (e.g., 100 ns simulations in GROMACS) .
- Free Energy Perturbation (FEP) : Predict affinity changes for substituent modifications .
- Fragment-Based Design : Use PyRx to screen fragment libraries against kinase active sites .
Basic: What critical steps mitigate side reactions in piperazine-linked synthesis?
Methodological Answer:
- Stepwise Coupling : Isolate intermediates (e.g., pyrazolo-pyrimidine core) before piperazine substitution .
- By-Product Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to detect incomplete reactions .
- Catalyst Screening : Test alternatives to TFA (e.g., HCl in dioxane) for regioselectivity .
Advanced: How to reconcile conflicting crystallography data on adenosine receptor binding?
Methodological Answer:
- Co-Crystallization : Repeat with stabilized receptor constructs (e.g., AR-T4L fusion) .
- Mutagenesis Studies : Validate binding pockets (e.g., Ala scans at residues F168/E169) .
- Surface Plasmon Resonance (SPR) : Compare binding kinetics across experimental setups .
Basic: How to optimize solvent/catalyst systems for nucleophilic substitutions?
Methodological Answer:
- Solvent Polarity : High-polarity solvents (DMF) favor SN2 mechanisms; low-polarity (toluene) reduce side reactions .
- DOE Approach : Use a 3×3 matrix to test solvents (toluene, DCM, acetonitrile) and catalysts (TFA, HCl, TsOH) .
Advanced: Addressing interspecies variability in hepatocyte metabolic stability assays
Methodological Answer:
- Cross-Species Profiling : Compare metabolism in human, rat, and dog hepatocytes .
- CYP Inhibition Screening : Identify isoforms (CYP3A4/2D6) responsible for variability .
- Humanized Models : Use chimeric mice with humanized liver for in vivo validation .
Basic: Pitfalls in interpreting NMR spectra of piperazine-linked compounds
Methodological Answer:
- Dynamic Effects : Piperazine chair-flipping causes signal broadening; use DMSO-d6 to slow rotation .
- 2D NMR : HSQC and COSY resolve overlapping peaks (e.g., piperazine CH vs. pyrazole protons) .
Advanced: Designing SAR studies to differentiate benzothiazole-dione vs. pyrazolo-pyrimidine contributions
Methodological Answer:
- Core Modifications : Synthesize analogs lacking benzothiazole-dione or with truncated cores .
- Kinase Panel Testing : Profile against 50+ kinases to identify moiety-specific selectivity .
- QSAR Modeling : Use MOE to calculate electrostatic/hydrophobic contributions of each moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
